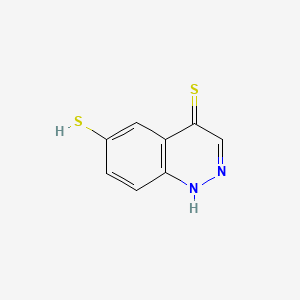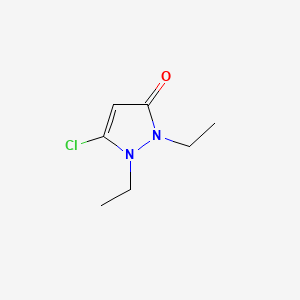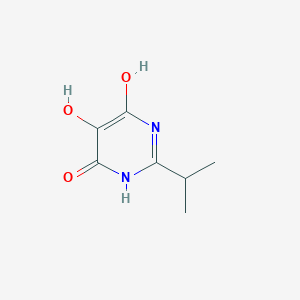
5,6-Dihydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydroxy-2-isopropylpyrimidin-4(1H)-one is a chemical compound with the molecular formula C8H11N3O3 It is known for its unique structure, which includes two hydroxyl groups at positions 5 and 6, an isopropyl group at position 2, and a pyrimidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-2-isopropylpyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-isopropylpyrimidine and appropriate hydroxylating agents.
Hydroxylation: The hydroxylation of 2-isopropylpyrimidine is carried out using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions to introduce hydroxyl groups at positions 5 and 6.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 5,6-Dihydroxy-2-isopropylpyrimidin-4(1H)-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
5,6-Dihydroxy-2-isopropylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, leading to the formation of 2-isopropylpyrimidin-4(1H)-one.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: 2-isopropylpyrimidin-4(1H)-one.
Substitution Products: Halogenated or alkylated derivatives.
科学的研究の応用
5,6-Dihydroxy-2-isopropylpyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5,6-Dihydroxy-2-isopropylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-Isopropylpyrimidin-4(1H)-one: Lacks the hydroxyl groups at positions 5 and 6.
5,6-Dihydroxy-2-methylpyrimidin-4(1H)-one: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
5,6-Dihydroxy-2-isopropylpyrimidin-4(1H)-one is unique due to the presence of both hydroxyl groups and the isopropyl group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
57116-67-3 |
|---|---|
分子式 |
C7H10N2O3 |
分子量 |
170.17 g/mol |
IUPAC名 |
4,5-dihydroxy-2-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O3/c1-3(2)5-8-6(11)4(10)7(12)9-5/h3,10H,1-2H3,(H2,8,9,11,12) |
InChIキー |
UWIVVEVTDCLBGF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=C(C(=O)N1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)

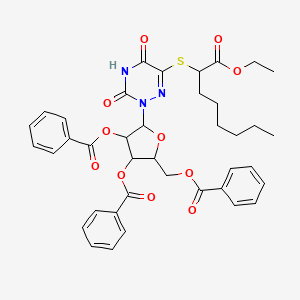
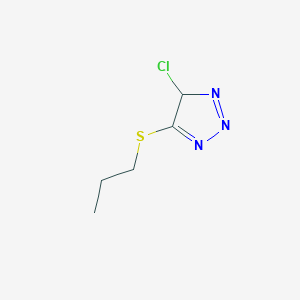
![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)
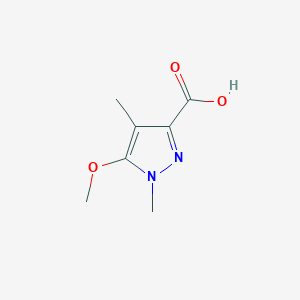
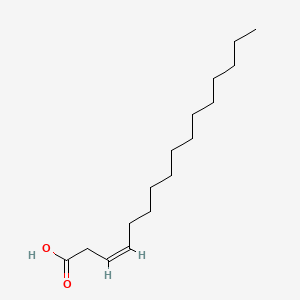
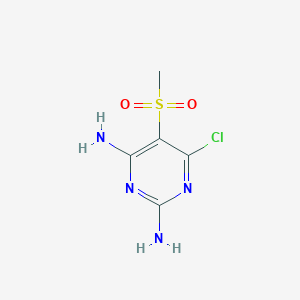
![7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine](/img/structure/B12918642.png)
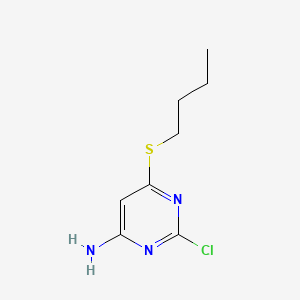
![(2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12918661.png)
